

Application of Methyl 2,6-difluoro-3-nitrobenzoate in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2,6-difluoro-3-nitrobenzoate**

Cat. No.: **B1418479**

[Get Quote](#)

An Application Guide to **Methyl 2,6-difluoro-3-nitrobenzoate** in Pharmaceutical Intermediate Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). **Methyl 2,6-difluoro-3-nitrobenzoate** (CAS No: 84832-01-9) has emerged as a highly valuable and versatile intermediate, particularly in the synthesis of targeted therapies like kinase inhibitors.^{[1][2]} Its utility stems from a unique arrangement of functional groups on the benzene ring, each imparting specific and advantageous reactivity.

This application note provides an in-depth guide for researchers and drug development professionals on leveraging the synthetic potential of this key intermediate. We will explore the causality behind its reactivity and provide detailed, field-proven protocols for its most critical transformations.

Core Molecular Attributes and Reactivity Profile

The power of **Methyl 2,6-difluoro-3-nitrobenzoate** lies in the synergistic interplay of its three key functional groups: the nitro group, the two fluorine atoms, and the methyl ester.[\[1\]](#)

- Ortho Fluorine Atoms (C2, C6): The two fluorine atoms are instrumental. They serve as excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.[\[2\]](#) Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and membrane permeability, properties highly desirable in pharmaceuticals.[\[2\]](#)[\[3\]](#)
- Meta Nitro Group (C3): The strongly electron-withdrawing nitro group provides potent activation of the aromatic ring, making the fluorine-substituted positions highly susceptible to nucleophilic attack.[\[4\]](#) Crucially, this group can be selectively reduced to a primary amine (-NH₂), a versatile nucleophilic handle for subsequent diversification, such as amide bond formation or the construction of heterocyclic rings.[\[2\]](#)[\[3\]](#)
- Methyl Ester (C1): The ester group at the C1 position can be readily hydrolyzed to a carboxylic acid or converted into an amide, providing another site for molecular elaboration.[\[2\]](#)

This specific arrangement makes the molecule a linchpin in synthetic pathways that require sequential, regioselective modifications to build complex scaffolds.

Table 1: Physicochemical Properties of **Methyl 2,6-difluoro-3-nitrobenzoate**

Property	Value	Reference
CAS Number	84832-01-9	[5][6]
Molecular Formula	C ₈ H ₅ F ₂ NO ₄	[5][6]
Molecular Weight	217.13 g/mol	[5][6]
Appearance	White to off-white crystalline powder	[7][8]
Melting Point	59.0 to 63.0 °C	[7][8]
Boiling Point	151 °C / 9 mmHg	[8]
Synonyms	2,6-Difluoro-3-nitrobenzoic Acid Methyl Ester	[6][7]

```
// Edges from labels to approximate positions on the molecule F1_label -> mol
[lhead=cluster_main, arrowhead=vee, color="#EA4335", penwidth=2, headport="n",
tailport="s"]; F2_label -> mol [lhead=cluster_main, arrowhead=vee, color="#EA4335",
penwidth=2, headport="e", tailport="w"]; NO2_label -> mol [lhead=cluster_main,
arrowhead=vee, color="#4285F4", penwidth=2, headport="w", tailport="e"]; Ester_label -> mol
[lhead=cluster_main, arrowhead=vee, color="#34A853", penwidth=2, headport="s",
tailport="n"]; }
```

Caption: A typical synthetic workflow utilizing **Methyl 2,6-difluoro-3-nitrobenzoate**.

Conclusion

Methyl 2,6-difluoro-3-nitrobenzoate is a powerful and enabling building block for pharmaceutical synthesis. Its pre-activated nature for Nucleophilic Aromatic Substitution, coupled with the latent versatility of the reducible nitro group, allows for the rapid and efficient assembly of complex molecular architectures. The protocols detailed herein provide a robust framework for researchers to confidently employ this intermediate in their drug discovery and development programs, streamlining synthetic pathways and accelerating the creation of novel therapeutics.

References

- The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- CAS No : 84832-01-9 | Product Name : **Methyl 2,6-difluoro-3-nitrobenzoate**.
- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Autech Industry Co.,Limited. [Link]
- A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. [Link]
- Methyl 2,6-Difluoro-3-nitrobenzo
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
- Methyl 2,6-difluoro-3-nitrobenzo
- Process for synthesis of lenalidomide.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. International Journal of Molecular Sciences - MDPI. [Link]
- Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2,6-Difluoro-3-nitrobenzoate | 84832-01-9 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 8. METHYL 2,6-DIFLUORO-3-NITROBENZOATE CAS#: 84832-01-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Application of Methyl 2,6-difluoro-3-nitrobenzoate in pharmaceutical intermediate synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418479#application-of-methyl-2-6-difluoro-3-nitrobenzoate-in-pharmaceutical-intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com